Angiotensin III

Descripción general

Descripción

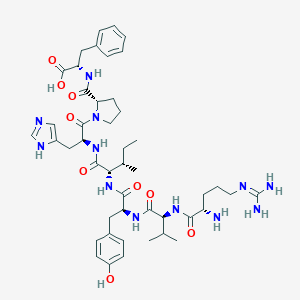

Angiotensin III (Ang III, des-Asp¹-angiotensin II) is a bioactive peptide in the renin-angiotensin-aldosterone system (RAAS), derived from angiotensin II (Ang II) via aminopeptidase A (APA) . It shares structural similarities with Ang II (sequence: RVYIHPF vs. DRVYIHPF) but lacks the N-terminal aspartic acid residue. Ang III binds to angiotensin type 1 (AT1R) and type 2 (AT2R) receptors, modulating blood pressure, aldosterone release, and inflammatory responses . Its plasma half-life is shorter than Ang II due to rapid degradation by aminopeptidase N (APN) to angiotensin IV (Ang IV) .

Métodos De Preparación

Enzymatic Synthesis of Angiotensin III

Aminopeptidase A-Mediated Conversion from Angiotensin II

Ang III is primarily generated via the enzymatic cleavage of the N-terminal aspartic acid residue from Ang II by glutamyl aminopeptidase A (APA). This metalloprotease exhibits high specificity for Ang II, with kinetic studies demonstrating efficient conversion rates in both renal and cerebral tissues . The reaction proceeds as follows:

Inhibitors such as EC33 (a specific APA blocker) reduce Ang III formation by 80–90% in neuronal cultures, confirming APA's central role .

Angiotensin-Converting Enzyme (ACE)-Catalyzed Formation from Des-Asp¹-Angiotensin I

ACE, traditionally associated with Ang II synthesis, also catalyzes Ang III formation from des-Asp¹-angiotensin I (des-Asp¹-Ang I). This pathway exhibits a lower Michaelis constant () compared to ACE’s conversion of Ang I to Ang II (), indicating higher substrate affinity . Competitive inhibition studies reveal that Ang III and bradykinin are stronger ACE inhibitors for Ang II synthesis than for Ang III formation .

Table 1: Enzymatic Pathways for Ang III Synthesis

| Enzyme | Substrate | Primary Inhibitors | |

|---|---|---|---|

| APA | Angiotensin II | Not reported | EC33, PC18 |

| ACE | Des-Asp¹-Angiotensin I | 11 | Bradykinin, Angiotensin II |

In Vitro Preparation Using Adipocyte Models

3T3-L1 Adipocyte Culture and Ang III Treatment

Differentiated 3T3-L1 adipocytes are widely used to study Ang III’s metabolic effects. Cells are incubated with 10 nM Ang III for 12 hours in serum-free medium, followed by glucose uptake assays using ³H-labeled 2-deoxyglucose . Pretreatment with AT2R antagonist PD123319 (10 µM) blocks Ang III-induced glucose uptake, confirming receptor-specific activity .

Membrane Fraction Isolation for GLUT1 Analysis

Crude membrane fractions are isolated via differential centrifugation:

-

Homogenize cells in HES buffer (20 mM HEPES, 1 mM EDTA, 250 mM sucrose).

-

Centrifuge at 500 × g for 10 min to remove debris.

-

Ultracentrifuge supernatant at 100,000 × g for 1 h to pellet membranes .

Western blotting using anti-GLUT1 antibodies reveals a 2.5-fold increase in GLUT1 protein levels post-Ang III treatment .

Pharmacological Modulation of Ang III Bioavailability

AT2R Antagonists and Ang III Activity

PD123319 (10 µM) inhibits Ang III-mediated glucose uptake in adipocytes by 70%, while AT1R antagonist irbesartan shows no effect . This selectivity underscores AT2R’s role in Ang III signaling.

Aminopeptidase Inhibitors in Hypertensive Models

In spontaneously hypertensive rats (SHRs), intracerebroventricular (i.c.v.) infusion of EC33 (APA inhibitor) reduces blood pressure by 25 mmHg, whereas PC18 (APN inhibitor) prolongs Ang III’s pressor effects . Oral administration of RB150, a prodrug of EC33, lowers blood pressure for 7 hours, demonstrating therapeutic potential .

Table 2: Pharmacological Agents Modulating Ang III Levels

| Compound | Target | Effect on Ang III | Physiological Outcome |

|---|---|---|---|

| EC33 | APA | Reduces formation by 80% | Lowers blood pressure |

| PD123319 | AT2R | Blocks Ang III signaling | Inhibits glucose uptake |

| Bestatin | APN/APA | Increases half-life 3.9× | Prolongs pressor response |

Analytical Techniques for Ang III Quantification

Radiolabeled Uptake Assays

³H-labeled 2-deoxyglucose incorporation is measured via scintillation counting after 10-minute exposure. Ang III (10 nM) increases glucose uptake by 40% in adipocytes, normalized to protein content .

Quantitative Real-Time PCR (qRT-PCR)

GLUT1 mRNA levels rise 2.1-fold post-Ang III treatment, with primers targeting exons 2–3 (forward: 5′-CTG GCC ATT GTG GTC ATT CTC-3′; reverse: 5′-AGA TCC ACA CAG CCG CAG T-3′) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves Ang III from metabolic byproducts. Retention times: Ang II (8.2 min), Ang III (9.5 min), Ang IV (11.1 min) .

Análisis De Reacciones Químicas

Tipos de Reacciones: La angiotensina III experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la estructura y función del péptido.

Reducción: Las reacciones de reducción pueden afectar los enlaces disulfuro dentro del péptido.

Sustitución: Los residuos de aminoácidos en la angiotensina III se pueden sustituir para estudiar las relaciones estructura-actividad.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Análogos o derivados de aminoácidos durante la síntesis de péptidos.

Principales Productos Formados:

Oxidación: Angiotensina III modificada con actividad biológica alterada.

Reducción: Formas reducidas de angiotensina III con posibles cambios en la actividad.

Sustitución: Péptidos análogos con diferentes efectos fisiológicos.

Aplicaciones Científicas De Investigación

Role in Hypertension Management

Ang III is recognized as a crucial effector peptide within the brain's RAS, contributing significantly to blood pressure regulation. Research indicates that Ang III can elevate blood pressure through its action on specific receptors in the brain, particularly the AT1 receptor. For instance, studies have shown that intracerebroventricular (i.c.v.) infusion of Ang III leads to dose-dependent increases in blood pressure, suggesting its potent pressor effects .

Case Study: Brain this compound and Hypertension

A study involving spontaneously hypertensive rats (SHRs) demonstrated that Ang III is more effective than Ang II in increasing blood pressure when infused into the brain. The research indicated that the conversion of Ang II to Ang III is rapid and critical for maintaining elevated blood pressure levels . Furthermore, inhibiting aminopeptidases that convert Ang II to Ang III resulted in prolonged hypertension, underscoring Ang III's role as a key mediator in hypertensive states.

Neuroendocrine Functions

Ang III also influences neuroendocrine functions, particularly vasopressin release. It has been shown that Ang III can stimulate vasopressin secretion from the hypothalamus, which is vital for water retention and blood volume regulation. In experiments where selective inhibitors of aminopeptidases were used, it was found that blocking Ang III formation led to decreased vasopressin levels . This highlights Ang III's importance not only in cardiovascular physiology but also in fluid homeostasis.

Data Table: Effects of Angiotensin Peptides on Vasopressin Release

| Peptide | Effect on Vasopressin Release | Mechanism of Action |

|---|---|---|

| Angiotensin II | Increases | Direct action on vasopressin neurons |

| This compound | Increases | Requires conversion from Ang II |

| APN Inhibitor | Decreases | Blocks formation of Ang III |

Therapeutic Potential

Given its significant role in hypertension and fluid balance, Ang III presents potential therapeutic avenues for managing cardiovascular diseases. Targeting the pathways associated with Ang III may lead to new antihypertensive strategies. For example, centrally acting aminopeptidase A inhibitors that block Ang III formation have been explored as a means to control hypertension effectively .

Case Study: Antihypertensive Drug Interactions

A cohort study assessed the impact of non-steroidal anti-inflammatory drugs (NSAIDs) on antihypertensive therapies involving various drug classes. The results indicated that NSAIDs could attenuate the effectiveness of antihypertensive medications by interacting with the RAS, including pathways involving Ang III . This finding emphasizes the need for careful management of co-administered medications in patients with hypertension.

Broader Implications in Cardiovascular Research

Research into Ang III extends beyond hypertension to include its implications in heart failure and other cardiovascular conditions. Studies have shown that alterations in the RAS, including increased levels of Ang III, can contribute to cardiac remodeling and dysfunction . Understanding these mechanisms may lead to improved therapeutic strategies aimed at mitigating cardiovascular diseases.

Mecanismo De Acción

La angiotensina III ejerce sus efectos al unirse a los receptores de angiotensina, principalmente al receptor de tipo 1 de angiotensina y al receptor de tipo 2 de angiotensina. Esta unión desencadena una cascada de vías de señalización intracelular, lo que lleva a la vasoconstricción, la secreción de aldosterona y la modulación de la función renal. El péptido también influye en la liberación de otras hormonas y neurotransmisores, contribuyendo a sus complejos efectos fisiológicos .

Compuestos Similares:

Angiotensina I: Un precursor de la angiotensina II, con efectos fisiológicos directos limitados.

Angiotensina II: Un potente vasoconstrictor y el principal efector del sistema renina-angiotensina.

Angiotensina IV: Involucrado en las funciones cognitivas y tiene interacciones de receptores distintas

Singularidad de la Angiotensina III: La angiotensina III es única en su capacidad para modular tanto la presión arterial como la función renal a través de su interacción con receptores específicos. A diferencia de la angiotensina II, que actúa principalmente sobre el músculo liso vascular, la angiotensina III tiene un rango más amplio de efectos, incluidos papeles importantes en la secreción de aldosterona y la reabsorción renal de sodio .

Comparación Con Compuestos Similares

Structural and Metabolic Differences

Key Notes:

- Ang III retains the core sequence (RVYIHPF) critical for receptor binding but lacks the N-terminal aspartate, reducing its affinity for AT1R compared to Ang II .

- Ang IV and Ang-(1–7) exhibit distinct receptor selectivity and physiological roles (e.g., Ang IV enhances memory via IRAP, while Ang-(1–7) counteracts Ang II effects via Mas1) .

Receptor Affinity and Signaling Pathways

AT1 Receptor Interactions

- Ang II : High affinity (EC₅₀ ~1 nM), activates ERK1/2, JNK, and p38 MAPK pathways, driving vasoconstriction and aldosterone release .

- Ang III : Lower affinity (~10-fold weaker than Ang II) but still activates AT1R, stimulating p38 and JNK phosphorylation in renal tubular cells to induce pro-inflammatory chemokines (e.g., MCP-1) .

- Ang IV/Ang-(1–7) : Minimal AT1R binding; Ang-(1–7) acts as an AT1R antagonist .

AT2 Receptor Interactions

- Ang III : Higher AT2R sensitivity than Ang II, implicated in vasodepressor responses and anti-inflammatory effects .

- Ang II : Binds AT2R but with lower potency than Ang III in certain models .

Physiological and Pathological Effects

Mechanistic Insights :

- Ang III uniquely induces a depressor response in rabbits via AT1R, despite lower receptor affinity than Ang II, suggesting tissue-specific signaling .

- Ang II and Ang III both activate MAPK pathways, but Ang III preferentially stimulates p38 over ERK in renal cells .

Pharmacological Responses

Notable Findings:

Actividad Biológica

Angiotensin III (Ang-III) is a biologically active peptide derived from the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. It is produced by the enzymatic cleavage of Angiotensin II (Ang-II) through the action of aminopeptidase A (APA). This article reviews the biological activity of Ang-III, highlighting its mechanisms, effects on various physiological processes, and implications in disease states.

Ang-III primarily exerts its effects through the activation of angiotensin type 1 (AT1) and type 2 (AT2) receptors. While Ang-II is recognized for its potent vasoconstrictive properties via AT1 receptor activation, Ang-III has been shown to have significant biological activities that may differ from those of Ang-II:

- Vasoconstriction and Blood Pressure Regulation : Ang-III can induce vasoconstriction similar to Ang-II, contributing to increased blood pressure. However, it is also recognized for promoting natriuresis (sodium excretion) and diuresis through its action on AT2 receptors .

- Role in Inflammation : Ang-III has been implicated in pro-inflammatory responses. It promotes the release of aldosterone, which can lead to sodium retention and fluid overload, exacerbating conditions such as hypertension and heart failure .

- Natriuretic Effects : Recent studies suggest that Ang-III may play a critical role in natriuresis through the inhibition of sodium-hydrogen exchanger 3 (NHE3) in renal proximal tubules, mediated by AT2 receptor signaling . This mechanism highlights Ang-III's potential as a therapeutic target for hypertension.

Case Studies and Research Findings

Several studies have explored the clinical significance of Ang-III levels in various populations:

- Coronary Artery Disease (CAD) : A study examined plasma levels of Ang-III in patients with coronary artery stenosis (CAS). Results indicated that lower levels of Ang-III correlated with increased severity of CAS, suggesting a potential protective role against cardiovascular events .

- Hypertension : In hypertensive models, particularly spontaneously hypertensive rats (SHRs), Ang-III was found to induce significant pressor responses when infused directly into the brain. This response was markedly more pronounced than that elicited by Ang-II, indicating a unique role for Ang-III in central blood pressure regulation .

- Refractory Shock : Clinical experiences with intravenous administration of angiotensin II have shown that while it effectively raises blood pressure in refractory hypotensive shock, the role of Ang-III remains less understood but potentially significant due to its effects on vascular resistance and renal function .

Comparative Biological Activity

The following table summarizes key biological activities associated with Ang-III compared to Ang-II:

| Activity | Angiotensin II | This compound |

|---|---|---|

| Vasoconstriction | High | Moderate |

| Aldosterone Secretion | High | Moderate |

| Natriuresis | Low | High |

| Pro-inflammatory Effects | High | Moderate |

| Central Nervous System Effects | Significant | Significant |

Future Directions

Research continues to elucidate the distinct roles of Ang-III within the RAS. The development of selective AT2 receptor agonists could provide new therapeutic avenues for managing hypertension and cardiovascular diseases. Additionally, understanding the interplay between Ang-III and other components of the RAS may lead to novel strategies for treating conditions such as heart failure and chronic kidney disease.

Q & A

Basic Research Questions

Q. What are the established physiological roles of Angiotensin III in cardiovascular regulation, and what experimental models are commonly used to study its effects?

this compound's roles in blood pressure modulation and renal function are typically investigated using in vivo models such as hypertensive rodent strains (e.g., spontaneously hypertensive rats) or transgenic animals with altered angiotensin receptor expression. Methodologically, researchers employ hemodynamic monitoring (telemetry), receptor blockade assays, and tissue-specific knockout models to isolate its effects . Validation requires comparative dose-response studies and reproducibility across multiple experimental cohorts to rule out species-specific artifacts .

Q. Which analytical techniques are considered gold standards for quantifying this compound levels in biological samples, and how are they validated?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for peptide detection. Method validation includes spike-recovery tests in plasma/serum, calibration curves with synthetic this compound standards, and cross-validation using ELISA for consistency. Ethical approval for human sample collection must detail participant consent protocols and storage conditions to prevent peptide degradation .

Q. How do researchers ensure reproducibility when studying this compound's enzymatic degradation pathways?

Reproducibility requires strict standardization of enzyme sources (e.g., recombinant aminopeptidases), reaction buffers (pH, temperature), and inhibition controls. Data must include kinetic parameters (Km, Vmax) derived from triplicate experiments, with raw datasets archived in supplementary materials. Peer reviews often demand explicit descriptions of negative controls, such as heat-inactivated enzymes, to confirm observed activity .

Advanced Research Questions

Q. What experimental strategies differentiate this compound's effects from other angiotensin peptides (e.g., Angiotensin II or IV) in complex systems?

Advanced approaches combine receptor-specific antagonists (e.g., AT1R/AT2R blockers) with in situ hybridization to map receptor expression in target tissues. Computational modeling of ligand-receptor binding kinetics (e.g., molecular dynamics simulations) further distinguishes this compound’s affinity profiles. Cross-validation using CRISPR-Cas9-edited cell lines lacking specific receptors can isolate signaling pathways .

Q. How can contradictory findings regarding this compound’s hemodynamic effects between rodent models and primate studies be resolved?

Contradictions are addressed through meta-analyses of interspecies receptor expression datasets and comparative pharmacodynamic studies. For example, primates may exhibit divergent AT receptor isoforms or metabolic clearance rates. Researchers should design crossover studies using identical dosing regimens in both models, with statistical adjustments for physiological variables (e.g., body mass, renal filtration rates) .

Q. What methodologies are employed to investigate this compound’s role in non-cardiovascular systems, such as the central nervous system (CNS)?

CNS studies require intracerebroventricular (ICV) administration in animal models, paired with blood-brain barrier permeability assays (e.g., Evans Blue exclusion). Transcriptomic profiling (RNA-seq) of angiotensin-converting enzyme (ACE) homologs in brain tissue and in vivo microdialysis for real-time peptide measurement are critical. Ethical protocols must address potential neurotoxicity and post-procedural monitoring .

Q. How do researchers integrate omics data (e.g., proteomics, metabolomics) to map this compound’s downstream signaling networks?

Multi-omics integration involves pathway enrichment analysis (e.g., KEGG, Reactome) of differentially expressed proteins/metabolites linked to this compound exposure. Validation requires siRNA knockdown of candidate genes in cell cultures, followed by functional assays (e.g., calcium flux measurements). Large datasets should be deposited in public repositories (e.g., PRIDE, MetaboLights) with detailed metadata for reproducibility .

Q. Methodological Guidelines for Data Interpretation

- Contradiction Analysis : Use systematic literature reviews (PRISMA frameworks) to identify confounding variables (e.g., assay sensitivity, sample demographics). Re-analyses of raw data from public repositories (e.g., GEO, Zenodo) can resolve discrepancies .

- Ethical Compliance : For human studies, IRB approvals must specify this compound’s investigational status (e.g., synthetic vs. endogenous), informed consent for genetic data, and anonymization protocols .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-KMZPNFOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13602-53-4, 12687-51-3 | |

| Record name | Angiotensin III, 5-Ile- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.